molecular formula C25H15NO4S B3005029 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate CAS No. 587003-93-8

3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate

Cat. No. B3005029
CAS RN: 587003-93-8
M. Wt: 425.46
InChI Key: VXRJGGYEFWNFIA-JLHYYAGUSA-N
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Description

The compound 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate is a derivative that combines the structural motifs of benzothiazole and chromenone. These motifs are known for their biological activities, and their derivatives have been widely studied for various pharmacological properties, including antimicrobial, antitumor, and anti-HIV activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that may include the formation of intermediates such as benzothiazolium salts, which can undergo cycloaddition reactions to form complex polycyclic structures . Additionally, multicomponent reactions have been employed to synthesize derivatives with the desired functional groups, as seen in the synthesis of (E)-3-(2-((5-(benzylideneamino)-1,3,4-thiadiazol-2-yl)thio) acetyl)-2H-chromen-2-one derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazole and chromenone derivatives is often confirmed using spectroscopic methods such as NMR spectroscopy. For instance, the structures of 3-(2-(benzylideneamino)thiazol-4-yl)-2H-chromen-2-ones were established using 1H and 13C NMR spectroscopy . Additionally, the conformational stability and molecular structure can be investigated using computational methods like ab initio Hartree-Fock and density functional theory (DFT), which provide insights into the most stable conformers and geometrical parameters .

Chemical Reactions Analysis

Benzothiazole and chromenone derivatives can participate in various chemical reactions. For example, the cycloaddition reaction of benzothiazolium salts with nitrochromenes leads to the formation of tetrahydrobenzo[d]chromeno[3',4':3,4]pyrrolo[2,1-b]thiazoles with high diastereoselectivity . These reactions are crucial for the synthesis of complex molecules with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives can be influenced by their molecular structure. For instance, the introduction of a benzothiazole moiety into chromenones can enhance their biological activities, as seen in the antimicrobial activity of coumarin–thiazole derivatives . The physical incorporation of such derivatives into polymers can also improve the physical and mechanical properties of the resulting materials .

Safety And Hazards

The safety and hazards associated with such a compound would depend on its exact structure and properties. Some benzothiazole derivatives are known to be toxic , but without specific information on the compound , it’s difficult to provide a definitive answer.

Future Directions

The future directions for research on such a compound would likely depend on its observed properties and activities. If it shows promising activity in a particular area (such as antimicrobial or anticancer activity), then future research might focus on optimizing its structure for maximum effectiveness and minimum side effects .

properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15NO4S/c27-23(13-10-16-6-2-1-3-7-16)30-17-11-12-18-21(14-17)29-15-19(24(18)28)25-26-20-8-4-5-9-22(20)31-25/h1-15H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRJGGYEFWNFIA-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate

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